molecular formula C7H5FINO B3046625 3-Fluoro-2-iodobenzamide CAS No. 1261500-66-6

3-Fluoro-2-iodobenzamide

Cat. No.: B3046625
CAS No.: 1261500-66-6
M. Wt: 265.02
InChI Key: GPKAQFJJYPQAHG-UHFFFAOYSA-N
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Description

3-Fluoro-2-iodobenzamide is a chemical compound with the molecular formula C7H5FINO and a molecular weight of 265.03 g/mol It is characterized by the presence of both fluorine and iodine atoms attached to a benzamide core

Scientific Research Applications

3-Fluoro-2-iodobenzamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form strong halogen bonds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-iodobenzamide typically involves the iodination and fluorination of benzamide derivatives. One common method includes the use of iodine monochloride (ICl) and a fluorinating agent such as Selectfluor. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine and fluorine atoms at the desired positions on the benzamide ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-iodobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzamides, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 3-Fluoro-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and iodine atoms enhance its binding affinity and specificity through halogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Fluoro-3-iodobenzamide
  • 3-Fluoro-4-iodobenzamide
  • 2-Iodo-3-nitrobenzamide

Comparison: 3-Fluoro-2-iodobenzamide is unique due to the specific positioning of the fluorine and iodine atoms, which confer distinct chemical and biological properties. Compared to its analogs, it exhibits higher reactivity in substitution reactions and stronger binding affinity in biological assays .

Properties

IUPAC Name

3-fluoro-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FINO/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKAQFJJYPQAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)I)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901310619
Record name Benzamide, 3-fluoro-2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901310619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261500-66-6
Record name Benzamide, 3-fluoro-2-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261500-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 3-fluoro-2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901310619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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